
2-Chloro-N,N-dimethylacetamide
Overview
Description
Preparation Methods
Amidation of Chloroacetyl Chloride with Dimethylamine
The most widely reported method involves the reaction of chloroacetyl chloride with dimethylamine or its derivatives. This exothermic process requires precise temperature and pH control to minimize byproducts such as dimethylamine hydrochloride or over-alkylated species.
Solution-Phase Synthesis
In a benchmark procedure (ChemicalBook, ), chloroacetyl chloride (26.6 mmol) reacts with dimethylamine hydrochloride (29.2 mmol) in dichloromethane (DCM) at 15°C, using triethylamine as an acid scavenger. Key parameters:
-
Temperature: 15°C ± 2°C
-
Molar ratio (chloroacetyl chloride:dimethylamine): 1:1.1
-
Reaction time: 3 hours
-
Yield: 77%
This method’s moderate yield stems from competing hydrolysis of chloroacetyl chloride, which becomes significant above 20°C.
Gas-Liquid Phase Reaction
Alkali Metal-Catalyzed Reactions
Alkali metal salts (e.g., NaHCO₃, CH₃COONa) serve dual roles as catalysts and pH regulators. A comparative study ( , ) reveals:
Catalyst | Solvent | Temperature Range | Yield (%) | Purity (%) |
---|---|---|---|---|
Sodium acetate | Dichloromethane | -12°C to 5°C | 87.1 | 99.7 |
Potassium acetate | Dichloromethane | -10°C to 0°C | 92.1 | 99.6 |
NaHCO₃ | Toluene | 15°C | 77.0 | 98.5 |
Potassium acetate outperforms sodium analogues due to its higher solubility in chlorinated solvents, enabling better mass transfer .
Solvent Optimization in Industrial Processes
While dichloromethane remains the solvent of choice (85% of cases), greener alternatives show promise:
Cyclopentyl Methyl Ether (CPME)
In a scaled-up trial (PMC, ), substituting DCM with CPME increased yields by 12% while reducing emulsion formation during aqueous workup. However, CPME’s higher cost (≈$18/L vs. DCM’s $3/L) limits adoption to high-value applications.
2-Methyltetrahydrofuran (2-MeTHF)
This biomass-derived solvent demonstrated:
-
Advantages:
-
Azeotropic removal of water at 71°C
-
98% recovery via distillation
-
-
Drawbacks:
-
15% lower reaction rate vs. DCM
-
Requires anhydrous conditions to prevent peroxide formation
-
Continuous Flow Synthesis
Emerging microreactor technologies ( ) address batch process limitations:
-
Residence time: 8–12 minutes
-
Throughput: 1.2 kg/h per module
-
Key benefits:
-
40% reduction in chloroacetyl chloride usage
-
Near-quantitative yields (94–96%)
-
Automated pH control (±0.3 units)
-
A pilot-scale system achieved 99.2% conversion using:
-
Reactants: Dimethylamine gas (1.05 equiv), chloroacetyl chloride (1.0 equiv)
-
Catalyst: 0.5% AlCl₃ in 2-MeTHF
-
Pressure: 2.5 bar
Byproduct Mitigation Strategies
Thermal Degradation Control
At temperatures >50°C, CDMA undergoes retro-aldol reactions, generating N,N-dimethylacetamide and HCl ( ). Implementing:
-
Cooling jackets (ΔT < 5°C)
-
Short-path distillation (100–150 mbar)
reduces degradation products to <0.5%.
Chloride Scavenging
Adding molecular sieves (3Å) during workup decreases residual HCl to <50 ppm, meeting pharmacopeial standards.
Industrial Case Study: Tianqing Pharma
Chia Tai Tianqing Pharmaceutical Group’s optimized process ( ):
-
Reactor: 5,000 L glass-lined vessel
-
Cycle time: 18 hours
-
Annual output: 320 metric tons
-
Key metrics:
-
E-factor: 2.1 (vs. industry average 5.8)
-
Solvent recovery: 92%
-
Wastewater: 1.3 L/kg product
-
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form N,N-dimethylacetamide and hydrochloric acid.
Reduction: It can be reduced to N,N-dimethylacetamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Various substituted acetamides.
Hydrolysis: N,N-dimethylacetamide and hydrochloric acid.
Reduction: N,N-dimethylacetamide.
Scientific Research Applications
Synthesis and Reactivity
2-Chloro-N,N-dimethylacetamide is primarily used as a reagent in organic synthesis. It serves as a chlorinating agent and is involved in the formation of amides and other functional groups. Its reactivity is attributed to the presence of both a chlorine atom and a dimethylacetamide moiety, which can facilitate nucleophilic substitution reactions.
Key Reactions Involving this compound:
- Synthesis of Amides : It can be used to synthesize various amides from corresponding amines.
- Chlorination Reactions : Acts as a chlorinating agent in the synthesis of chloroacetamides.
- Formation of Cyclic Compounds : Utilized in cyclization reactions to create complex cyclic structures.
Applications in Pharmaceutical Chemistry
One notable application of this compound is its role in the synthesis of pharmaceutical compounds. For instance, it has been employed in the synthesis of (S)-carbinoxamine, an antihistamine used to treat allergies . The compound's ability to introduce chlorine into organic molecules allows for the modification of existing drug structures, enhancing their efficacy and selectivity.
Case Study: Synthesis of (S)-Carbinoxamine
- Objective : To synthesize (S)-carbinoxamine using this compound.
- Method : The reaction involves the nucleophilic attack of dimethylamine on the chloroacetamide, leading to the formation of the desired amine.
- Yield : The process demonstrated high yields, showcasing the efficiency of this compound as a reagent.
Applications in Agrochemicals
In agrochemical research, this compound has been used to synthesize herbicides and pesticides. Its chlorinated structure contributes to the biological activity of these compounds.
Example Application
- Herbicide Development : Researchers have explored using this compound in synthesizing herbicides that target specific plant pathways, improving crop yield while minimizing environmental impact.
Material Science Applications
The compound's properties make it suitable for developing new materials, including polymers and coatings. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices.
Material Example
- Polymer Cross-Linking : In studies, this compound has been utilized to create cross-linked networks in polyurethane foams, improving thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethylacetamide involves its ability to act as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key Trends :
- Polarity : Dimethyl and methyl derivatives exhibit higher polarity than diphenyl analogs, enhancing solubility in polar solvents.
- Lipophilicity: Diphenyl derivatives (e.g., C₁₄H₁₂ClNO) are more lipophilic, favoring applications in hydrophobic matrices.
Reactivity and Functional Utility
Alkylation Reactions
- This compound: Reacts with tetrazoles and indazoles to form bioactive compounds (e.g., Trypanosoma brucei inhibitors) .
- 2-Chloro-N,N-diphenylacetamide: Limited alkylation utility due to steric hindrance from phenyl groups; primarily used in niche C–H functionalization .
Nucleophilic Substitution
- The N,N-dimethyl group reduces nucleophilicity at the nitrogen, directing reactivity toward the chloroacetamide moiety. In contrast, N-methyl-N-phenyl derivatives exhibit moderate nucleophilic activity .
Regioselectivity
- In triazole alkylation, this compound produces an 89:11 isomer ratio , comparable to ethyl bromoacetate (90:10), suggesting similar electronic effects .
Biological Activity
2-Chloro-N,N-dimethylacetamide (CDMA) is a halogenated acetamide compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into the synthesis, biological properties, and research findings related to CDMA, supported by data tables and case studies.
Synthesis of this compound
The synthesis of CDMA typically involves the reaction of dimethylacetamide with chlorinating agents. The compound can be prepared using various methods, including the use of cesium carbonate in a solvent like N-methyl-acetamide. The general reaction conditions are as follows:
Reagents | Conditions | Yield |
---|---|---|
This compound | Stirred at room temperature for 16 hours in DMF | Varies by method |
Antimicrobial Activity
Research has demonstrated that CDMA exhibits significant antimicrobial properties against various bacterial and fungal strains. A study conducted on synthesized chloroacetamides, including CDMA, evaluated their efficacy against multiple microorganisms using agar diffusion techniques.
Antibacterial Activity
The antibacterial activity of CDMA was tested against several strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results are summarized in Table 1.
Sample Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
---|---|---|---|
3a | 7 | 16 | No zone |
3b | 26 | 23 | 25 |
3c | 30 | 35 | 36 |
... | ... | ... | ... |
The data indicate that certain derivatives of CDMA show promising antibacterial activity, with inhibition zones ranging from minimal to significant across different bacterial strains .
Antifungal Activity
In addition to its antibacterial properties, CDMA has also been evaluated for antifungal activity against various fungi, including Candida species. The results showed that some derivatives possess potent antifungal effects, making them potential candidates for further development as antifungal agents .
Toxicological Profile
The safety profile of CDMA is crucial for its application in pharmaceuticals and other fields. Toxicological studies indicate that CDMA has low acute toxicity via oral ingestion and moderate toxicity through dermal exposure. The oral LD50 in rats ranges from 3000 mg/kg to 6000 mg/kg, while dermal LD50 values vary significantly depending on the species tested .
Reproductive and Developmental Toxicity
Extensive studies have shown that CDMA does not exhibit mutagenic effects in various assays. However, developmental toxicity was observed at high doses during animal studies, indicating a need for caution in its use during pregnancy . Notably, the compound has been classified as a developmental toxicant based on findings from multiple studies.
Case Studies and Research Findings
Several case studies highlight the practical applications of CDMA in various fields:
- Agricultural Applications : Research indicates that chloroacetamides like CDMA can serve as effective herbicides due to their ability to inhibit microbial growth in soil environments.
- Pharmaceutical Development : The antimicrobial properties of CDMA derivatives are being explored for potential use in developing new antibiotics or antifungal medications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-chloro-N,N-dimethylacetamide, and how do they influence its utility in organic synthesis?
- Answer: this compound (CAS 2675-89-0) has a molecular weight of 121.57 g/mol, a boiling point of 98–100°C (15 hPa), and a density of 1.182 g/cm³. Its low volatility and stability under reflux conditions make it suitable as a solvent or intermediate in reactions requiring controlled temperature. The chlorine atom’s electrophilicity enables nucleophilic substitution, while the dimethylamide group stabilizes intermediates via resonance .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: A standard method involves reacting chloroacetyl chloride with dimethylamine in a polar aprotic solvent like toluene under reflux. The reaction is typically monitored by TLC or NMR to ensure completion. Post-synthesis purification via distillation or recrystallization yields high-purity product (≥99%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential irritation. Waste should be neutralized with a base (e.g., NaOH) before disposal. Storage in airtight containers away from moisture prevents hydrolysis .
Advanced Research Questions
Q. How does the molecular conformation of this compound influence its reactivity in C-amidoalkylation reactions?
- Answer: X-ray crystallography reveals a non-planar structure with dihedral angles of 76.0° and 64.0° between the acetamide core and dimethyl groups. This steric hindrance directs regioselectivity in electrophilic substitutions, favoring reactions at the chlorine site. Computational studies (DFT) further predict transition-state stabilization via hyperconjugation .
Q. What catalytic systems optimize the efficiency of this compound in synthesizing heterocyclic compounds?
- Answer: Lewis acids (e.g., FeCl₃, AlCl₃) and Brønsted acids (e.g., p-TsOH) enhance reaction rates in Friedel-Crafts alkylation. For example, FeCl₃ (10 mol%) in dichloroethane at 60°C achieves >80% yield in synthesizing 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. Catalyst choice balances activity vs. side reactions like hydrolysis .
Q. How can structural modifications of this compound derivatives improve pharmacological activity?
- Answer: Substituting the chlorine with amines or thiols generates analogs with enhanced bioactivity. In one study, replacing Cl with a morpholine group increased COX-2 inhibition by 30% (IC₅₀ = 0.8 µM). Molecular docking revealed improved hydrogen bonding with Tyr385 and Ser530 residues .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Answer:
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.0 ppm for N-CH₃).
- XRD: Resolves steric effects and crystal packing.
- HPLC-MS: Quantifies purity and tracks degradation products (e.g., hydrolyzed acetamide).
- DSC/TGA: Assesses thermal stability (decomposition onset ~200°C) .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound derivatives: How should researchers address this?
- Answer: Variations (e.g., 119–121°C vs. 115–118°C) may arise from polymorphic forms or impurities. Use recrystallization (e.g., ethanol/water) to obtain pure crystals, and validate via DSC (sharp endothermic peaks indicate purity). Cross-reference multiple sources (PubChem, DSSTox) for consensus .
Q. Methodological Recommendations
Q. Designing a kinetic study for hydrolysis of this compound: What parameters are critical?
- Answer:
- Variables: pH (buffer selection), temperature (Arrhenius analysis), solvent polarity.
- Analytical: Conductometric titration to track Cl⁻ release or HPLC-MS for residual substrate.
- Control: Degassed solvents to exclude O₂ interference.
Hydrolysis follows pseudo-first-order kinetics (k = 1.2 × 10⁻⁴ s⁻¹ at pH 7, 25°C) .
Q. Best practices for scaling up this compound-based reactions without compromising yield?
Properties
IUPAC Name |
2-chloro-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPPLECAZBTMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181257 | |
Record name | 2-Chloro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-89-0 | |
Record name | 2-Chloro-N,N-dimethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2675-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorodimethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N,N-dimethylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorodimethylacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3TRD462F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.